molecular formula C18H19F3N4O3S B2622832 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1105248-01-8

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2622832
CAS No.: 1105248-01-8
M. Wt: 428.43
InChI Key: CIMQBLDLBZTRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide systematically describes its molecular framework. The parent structure is the 4,6-dihydro-2H-thieno[3,4-c]pyrazole system, a fused bicyclic scaffold comprising a thiophene ring (positions 3,4) and a pyrazole ring (positions 1,2). Substituents include:

  • A 2-(trifluoromethyl)benzamide group at position 3 of the pyrazole ring.
  • A 2-((2-methoxyethyl)amino)-2-oxoethyl side chain at position 2 of the thiophene ring.

The molecular formula C₁₈H₁₉F₃N₄O₃S reflects 18 carbon atoms, 19 hydrogens, three fluorines, four nitrogens, three oxygens, and one sulfur. Key functional groups include an amide (-CONH-), a methoxy ether (-OCH₃), and a trifluoromethyl (-CF₃) moiety.

Structural Feature Position Role in Molecular Properties
Thieno[3,4-c]pyrazole core Central bicyclic system Provides rigidity and π-π stacking potential
Trifluoromethylbenzamide Position 3 of pyrazole Enhances hydrophobicity and metabolic stability
2-Methoxyethylamide side chain Position 2 of thiophene Modulates solubility and hydrogen bonding

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-28-7-6-22-15(26)8-25-16(12-9-29-10-14(12)24-25)23-17(27)11-4-2-3-5-13(11)18(19,20)21/h2-5H,6-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQBLDLBZTRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of 441.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC21H23N5O4S
Molecular Weight441.5 g/mol
CAS Number1105204-30-5

1. Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit notable antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage caused by toxic substances such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to untreated controls .

2. Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have been reported to inhibit inflammatory pathways. Specific compounds within this class have shown efficacy in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies indicate that thieno[3,4-c]pyrazole derivatives possess significant activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

4. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal promising results. Thieno[3,4-c]pyrazole derivatives have been associated with the inhibition of cancer cell proliferation in vitro, indicating their potential as chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Some thieno[3,4-c]pyrazole compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory and allergic responses.
  • Modulation of Signaling Pathways : The compound may modulate intracellular signaling pathways related to cyclic adenosine monophosphate (cAMP), influencing various cellular processes.

Case Studies

Case Study 1: Erythrocyte Protection
A study involving African catfish (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes from 40% (control group exposed to toxins) to below 15% in treated groups. This suggests a strong protective effect against oxidative stress induced by environmental toxins .

Case Study 2: Antimicrobial Efficacy
In vitro tests showed that thieno[3,4-c]pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as new antimicrobial agents. Further studies are needed to explore their mechanism of action and efficacy in vivo.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with a thieno[3,4-c]pyrazole structure exhibit anti-inflammatory properties. For instance, molecular docking studies have suggested that similar compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes . The potential of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide as a 5-LOX inhibitor warrants further investigation.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been studied for their anticancer properties. Compounds within this class have shown promise in targeting various cancer cell lines through mechanisms that may involve the modulation of cell signaling pathways . The specific interactions of this compound with cancer-related targets should be explored in detail.

Neurological Applications

There is emerging interest in the use of thieno[3,4-c]pyrazole derivatives as potential agents for neurological disorders. The compound's ability to modulate signaling pathways related to cyclic adenosine monophosphate (cAMP) suggests it may influence neuroprotective mechanisms . This aspect could be pivotal in developing treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

  • Molecular Docking Studies : A study demonstrated that similar thieno[3,4-c]pyrazole derivatives effectively inhibited 5-lipoxygenase activity in vitro, highlighting their potential as anti-inflammatory agents .
  • Anticancer Research : A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines, showing promising results that warrant further exploration .
  • Neuropharmacological Studies : Investigations into the modulation of cAMP signaling pathways revealed that compounds related to this compound could potentially serve as therapeutic agents for neurological conditions .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Compound Class/ID Core Structure Substituents/Functional Groups Molecular Weight Reported Activities
Target Compound Thieno[3,4-c]pyrazole 2-(Trifluoromethyl)benzamide, 2-methoxyethylamino Not provided Inferred antimicrobial
Pyrimidine-Benzamide (4) Pyrimidine 4-Nitrophenyl, 2-aminophenylamino-acetyl 544.56 Anti-oxidant, anti-microbial
Thieno[2,3-d]pyrimidine (8b) Thieno[2,3-d]pyrimidine 4-Methoxybenzamide, 4-(trifluoromethyl)phenoxy Not provided Anti-bacterial, anti-fungal
Benzamide (940753-21-9) Cyclohexyl-dimethylamino 4-(Trifluoromethyl)benzamide Not provided Unspecified (structural analog)

Key Observations:

Core Heterocycles: The target compound utilizes a thieno[3,4-c]pyrazole core, distinct from pyrimidine (e.g., Compound 4 ) or thieno[2,3-d]pyrimidine (e.g., 8b ) scaffolds. The fused thiophene-pyrazole system may confer unique electronic properties and binding interactions compared to pyrimidine-based analogs.

Substituent Effects: The 2-(trifluoromethyl)benzamide group is shared with 8b and 940753-21-9 , suggesting a common strategy to enhance lipophilicity and target affinity.

Molecular Weight Trends: Pyrimidine derivatives (e.g., Compound 4, MW 544.56) exhibit higher molecular weights than thieno-pyrazoles or simpler benzamides, which may impact bioavailability. The target compound’s molecular weight is likely intermediate but requires experimental confirmation.

Pharmacological and Functional Insights

  • Antimicrobial Activity: Compounds with pyrimidine cores (e.g., 4 ) and thieno[2,3-d]pyrimidines (e.g., 8b ) demonstrate broad-spectrum anti-microbial effects. The target compound’s thieno-pyrazole core may offer comparable or enhanced activity due to improved heterocyclic π-π stacking or hydrogen-bonding interactions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound, and how can purity be ensured during scale-up?

  • Methodological Answer : Synthesis typically involves multi-step reactions with intermediates like thieno-pyrazole derivatives. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. Purity can be optimized via recrystallization (e.g., using ethanol or acetic acid) and monitored by TLC with chloroform:acetone (3:1) as eluent . For scale-up, ensure stoichiometric precision (e.g., 20 mmol starting material in ethanol under reflux) and validate intermediates via IR (νmax ~1649 cm⁻¹ for carbonyl groups) and ¹H NMR (δ 7.20–8.96 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1670 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl protons at δ ~7.52–7.94 ppm) .
  • Mass spectrometry (FAB-MS) for molecular ion validation (e.g., [M+H]+ at m/z = 384) .
    Discrepancies between theoretical and observed data require iterative purification (e.g., column chromatography) and cross-validation with X-ray diffraction for crystalline intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s bioactivity or stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Software like CrystalExplorer aids in Hirshfeld surface analysis for intermolecular interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., antimicrobial enzymes). Validate predictions with in vitro assays (e.g., MIC values against Gram-positive bacteria) .
  • Contradiction Note : If computational results conflict with experimental bioactivity (e.g., predicted high affinity but low inhibition), re-evaluate protonation states or solvent effects in simulations .

Q. What strategies address contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

  • Methodological Answer :

  • Abiotic Studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions. Monitor degradation via HPLC-MS .
  • Biotic Studies : Use soil microcosms to assess microbial metabolism. Compare with OECD 301 guidelines for persistence classification .
  • Contradiction Analysis : If lab data (e.g., rapid degradation) conflict with field observations (persistence), investigate matrix effects (e.g., organic matter adsorption) or metabolite toxicity .

Q. How can heterocyclic modifications (e.g., thieno-pyrazole vs. pyrimidine cores) alter pharmacological activity?

  • Methodological Answer :

  • Structural Analogs : Synthesize derivatives with substituted thieno[3,4-c]pyrazoles (e.g., 4-methoxybenzamide variants) and compare IC₅₀ values in enzyme inhibition assays .
  • SAR Analysis : Use 2D-QSAR models to correlate substituent electronegativity (e.g., trifluoromethyl groups) with antibacterial potency. Adjust synthetic routes (e.g., introduce pivaloyloxy groups) to enhance lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.